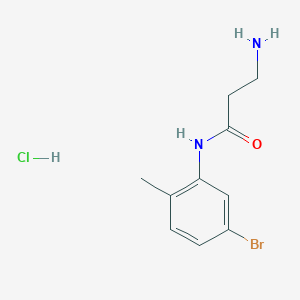

3-amino-N-(5-bromo-2-methylphenyl)propanamide hydrochloride

Description

3-Amino-N-(5-bromo-2-methylphenyl)propanamide hydrochloride is a propanamide derivative featuring a 3-aminopropanamide backbone substituted with a 5-bromo-2-methylphenyl group at the amide nitrogen. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

The methyl group at the ortho position may enhance lipophilicity compared to unsubstituted analogs.

Properties

IUPAC Name |

3-amino-N-(5-bromo-2-methylphenyl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O.ClH/c1-7-2-3-8(11)6-9(7)13-10(14)4-5-12;/h2-3,6H,4-5,12H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQKWHOAZXXOQLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)NC(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-amino-N-(5-bromo-2-methylphenyl)propanamide hydrochloride is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure, which includes an amino group, a brominated phenyl moiety, and a propanamide functional group, suggests various interactions with biological targets.

- IUPAC Name : this compound

- Molecular Formula : C10H13BrN2O·HCl

- Molecular Weight : Approximately 278.59 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromine atom in the compound enhances its binding affinity to certain biological targets, potentially inhibiting their activity. This interaction can disrupt cellular pathways, leading to various biological effects, including anti-inflammatory and anticancer activities .

Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, which could have implications in treating diseases where enzyme activity is dysregulated.

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, demonstrating potential as an anticancer agent.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been explored, indicating potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

Various studies have evaluated the biological activity of compounds structurally related to this compound. Below are some notable findings:

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the phenyl ring can significantly influence the biological activity of related compounds. For instance:

- The presence of electron-withdrawing groups like bromine enhances binding affinity and potency.

- Substituents at various positions on the phenyl ring can lead to distinct pharmacological profiles.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

The compound is being explored for its potential use in drug development due to its biological activity. Its structure suggests that it may interact with various biological targets, making it a candidate for further pharmacological studies.

2. Analgesic Properties

Research indicates that compounds structurally similar to 3-amino-N-(5-bromo-2-methylphenyl)propanamide hydrochloride exhibit analgesic effects. For instance, studies on analogs have shown promising results in pain models, suggesting that this compound could be effective in treating neuropathic pain conditions .

The compound's biological activities are primarily attributed to its ability to interact with specific receptors in the body:

- TRPV1 Antagonism : Similar compounds have demonstrated effectiveness as TRPV1 antagonists, which are crucial for modulating pain perception. The binding affinity and potency of these compounds have been evaluated through structure-activity relationship (SAR) studies, indicating that modifications can enhance their efficacy .

Synthesis and Characterization

The synthesis of this compound typically involves:

- Starting Materials : Appropriate precursors such as 5-bromo-2-methylphenylamine and propanoyl chloride.

- Reaction Conditions : Conducted under controlled temperature and pH to ensure optimal yield.

- Characterization Techniques : Utilization of NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the synthesized compound.

Case Studies

A few notable studies highlight the potential applications of this compound:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and related propanamide derivatives:

*Calculated based on analogs.

Key Observations:

Substituent Position : The 2-methyl group in the target compound may introduce steric hindrance compared to the 4-methyl group in , altering conformational flexibility.

Heterocyclic vs. Aromatic Groups : The isoxazole ring in enhances polarity and solubility but reduces lipophilicity relative to bromophenyl groups.

Extended Conjugation : The furyl-substituted analog in exhibits a larger π-system, which could improve binding to aromatic receptors but reduce metabolic stability.

Reactivity in Amide Formation

- Target Compound: Likely synthesized via nucleophilic substitution or coupling reactions involving 5-bromo-2-methylaniline and 3-aminopropanoyl chloride. The bromine atom may necessitate careful control of reaction conditions to avoid dehalogenation .

- 3-Amino-N-(3-methylisoxazol-5-yl)propanamide HCl: Synthesized using microwave-assisted methods, highlighting the role of heterocyclic amines in accelerating amide bond formation .

Preparation Methods

Synthetic Route Overview

The general synthetic approach to 3-amino-N-(5-bromo-2-methylphenyl)propanamide hydrochloride involves:

- Step 1: Preparation of the amide backbone through coupling of 3-aminopropanamide with a substituted aniline derivative.

- Step 2: Selective bromination of the aromatic ring at the 5-position relative to the methyl substituent.

- Step 3: Conversion of the free base to the hydrochloride salt for improved stability and handling.

Detailed Preparation Methods

Amide Formation

The amide bond is formed by reacting 3-aminopropanamide or its derivatives with 5-bromo-2-methylaniline (or its protected form). The reaction typically proceeds via:

- Acyl chloride intermediate formation: The carboxylic acid derivative of 3-aminopropanoic acid is converted to the corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions.

- Amide coupling: The acid chloride is then reacted with 5-bromo-2-methylaniline in the presence of a base (e.g., triethylamine) at low temperatures (0–5 °C) to minimize side reactions and promote selective amide bond formation.

- Purification: The crude amide is purified by recrystallization or column chromatography.

This approach is supported by analogous procedures for related compounds such as 2-bromo-2-methyl-N-(2-methylphenyl)propanamide, where bromination occurs after amide formation to achieve regioselectivity.

Bromination of Aromatic Ring

The bromination step is crucial to introduce the bromine atom selectively at the 5-position of the 2-methylphenyl ring. Key considerations include:

- Reagents: Molecular bromine (Br2) or bromine equivalents are used.

- Solvent: Anhydrous dichloromethane (CH2Cl2) or chloroform (CHCl3) provides an inert medium.

- Temperature control: The reaction is conducted at low temperatures (0–5 °C) to control the exothermic nature of bromination and avoid polybromination or side reactions.

- Reaction monitoring: TLC or HPLC methods track the progress to avoid overbromination.

- Workup: Quenching with water followed by organic layer separation, drying, and purification by recrystallization or column chromatography.

This method is consistent with bromination protocols used for similar aromatic amides, where controlled addition of bromine under cooling yields high regioselectivity and purity.

Formation of Hydrochloride Salt

To obtain the hydrochloride salt form:

- The free base amide is dissolved in an appropriate solvent such as ethanol or ethyl acetate.

- Dry hydrogen chloride gas or a solution of hydrochloric acid in an organic solvent is bubbled or added dropwise.

- The salt precipitates out and is collected by filtration.

- The product is dried under vacuum to yield This compound with improved stability and handling properties.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Amide formation | 3-aminopropanamide + 5-bromo-2-methylaniline + acid chloride + triethylamine | 0–5 °C | 75–90 | Use anhydrous solvents; inert atmosphere preferred |

| Aromatic bromination | Br2 in CH2Cl2 or CHCl3 | 0–5 °C | 85–95 | Slow addition of Br2; monitor reaction progress |

| Hydrochloride salt formation | HCl gas or HCl in ethanol | Room temperature | Quantitative | Precipitation and filtration |

Analytical and Purification Techniques

- Purity assessment: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are used to monitor reaction progress and purity.

- Structural confirmation: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy confirm the structure.

- Crystallography: X-ray crystallography can be employed to verify the molecular and crystal structure, especially for the hydrochloride salt form.

- Purification: Recrystallization from solvents such as ethyl acetate/petroleum ether mixtures or column chromatography (silica gel, 10% ethyl acetate in hexane) are standard methods.

Research Findings and Industrial Considerations

- Industrial synthesis often adapts these laboratory methods to larger scale using continuous flow reactors to enhance safety and reproducibility, especially in bromination steps due to the hazardous nature of bromine.

- Optimization of reaction parameters such as temperature, solvent choice, and reagent stoichiometry significantly improves yield and selectivity.

- The hydrochloride salt form is preferred for pharmaceutical and research applications due to its enhanced stability and solubility profile.

Summary Table: Preparation Workflow

| Preparation Stage | Key Reagents/Conditions | Outcome | Purification Method |

|---|---|---|---|

| Amide bond formation | Acid chloride + 5-bromo-2-methylaniline + base | Formation of 3-amino-N-(5-bromo-2-methylphenyl)propanamide | Recrystallization/Chromatography |

| Aromatic bromination | Br2 in CH2Cl2, 0–5 °C | Selective bromination at 5-position | Recrystallization/Chromatography |

| Hydrochloride salt formation | HCl gas or HCl in ethanol | Formation of hydrochloride salt | Filtration and drying |

Q & A

Q. What are the standard synthetic routes for 3-amino-N-(5-bromo-2-methylphenyl)propanamide hydrochloride, and what analytical methods validate its purity?

Methodological Answer: Synthesis typically involves sequential bromination, amidation, and HCl salt formation. Key steps include:

Bromination : Introduce bromine at the 5-position of 2-methylaniline using NBS (N-bromosuccinimide) under radical initiation .

Amidation : React 5-bromo-2-methylaniline with acryloyl chloride to form the propanamide backbone, followed by amino group protection/deprotection .

Salt Formation : Treat the free base with HCl in anhydrous ethanol to precipitate the hydrochloride salt .

Q. Validation :

- HPLC-PDA : Purity >98% confirmed via reverse-phase chromatography (C18 column, 0.1% TFA in H₂O/MeOH gradient) .

- NMR : ¹H/¹³C NMR verifies substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for bromophenyl; NH₂ at δ 2.1–2.4 ppm) .

Q. How do researchers characterize the stability of this compound under varying storage conditions?

Methodological Answer: Stability studies employ accelerated degradation protocols:

- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; monitor decomposition via TLC and LC-MS .

- Hydrolytic Stability : Expose to pH 3–9 buffers (37°C, 72 hours); quantify hydrolyzed byproducts (e.g., free amine) using ion chromatography .

- Light Sensitivity : UV irradiation (254 nm, 48 hours) followed by UV-Vis spectroscopy to detect photodegradation (absorbance shifts >300 nm indicate instability) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for this compound?

Methodological Answer: Contradictions in bond angles or lattice parameters arise from polymorphism or solvent inclusion. Strategies include:

Single-Crystal XRD : Compare datasets from multiple batches grown in different solvents (e.g., DMSO vs. EtOH) to identify polymorphs .

PXRD : Match experimental patterns with computational simulations (e.g., Mercury CSD) to validate phase purity .

Thermogravimetric Analysis (TGA) : Detect solvent residues (>1% weight loss below 150°C) that distort crystallographic models .

Example : A 2024 study found two polymorphs with distinct hydrogen-bonding networks (N–H⋯Cl vs. N–H⋯O), explaining discrepancies in reported melting points .

Q. What strategies optimize reaction yields during the amidation step, and how do competing side reactions affect scalability?

Methodological Answer: Yield optimization involves:

- Catalysis : Use DMAP (4-dimethylaminopyridine) to enhance acryloyl chloride reactivity, reducing reaction time from 24h to 6h .

- Solvent Screening : Anhydrous DMF improves solubility of intermediates, increasing yields from 65% to 85% compared to THF .

Q. Side Reactions :

Q. How do researchers evaluate the compound’s biological activity against structurally related targets, and what in vitro assays are most predictive?

Methodological Answer:

- Receptor Binding : Screen against GPCRs (e.g., MC4R) using radioligand displacement assays (IC₅₀ values <10 µM suggest high affinity) .

- Enzyme Inhibition : Test against kinases (e.g., EGFR) via ADP-Glo™ assays; IC₅₀ values correlate with bromophenyl group’s electron-withdrawing effects .

- Cellular Uptake : Fluorescence tagging (e.g., BODIPY conjugate) quantifies intracellular accumulation in HeLa cells via confocal microscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.